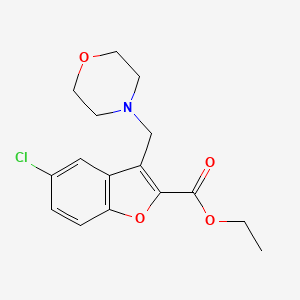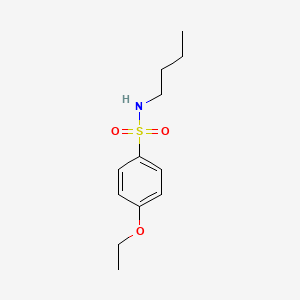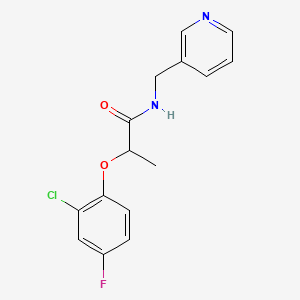![molecular formula C17H21NO2 B5134746 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5134746.png)
4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, also known as spirooxindole, is a heterocyclic organic compound with a spirocyclic structure. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee is not fully understood. However, studies have suggested that 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives may exert their anti-cancer activity by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. Additionally, 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives may induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives have been reported to exhibit antioxidant and neuroprotective properties. However, further studies are required to elucidate the exact biochemical and physiological effects of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives is their potential therapeutic properties. Additionally, 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives are relatively easy to synthesize and can be modified to improve their biological activity. However, one of the limitations of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives is their potential toxicity, which may limit their clinical application.
Future Directions
Future research on 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives should focus on elucidating their mechanism of action and identifying their molecular targets. Additionally, further studies are required to evaluate the toxicity and pharmacokinetic properties of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives. Moreover, the development of new synthetic methods for 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives may lead to the discovery of novel therapeutic agents. Finally, the potential application of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives in other fields, such as materials science and catalysis, should also be explored.
Synthesis Methods
Spirooxindole can be synthesized through various methods, including one-pot multi-component reactions, oxidative cyclization, and spirocyclization. One of the most commonly used methods for synthesizing 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee is the Hantzsch reaction, which involves the condensation of aldehydes, ketones, or esters with two molecules of β-ketoesters in the presence of ammonium acetate and acetic acid.
Scientific Research Applications
Spirooxindole has been extensively studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. Several studies have reported the synthesis and biological evaluation of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives as potential anti-cancer agents. Other studies have investigated the anti-inflammatory and anti-microbial activities of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives.
properties
IUPAC Name |
4-(1-phenylethylamino)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(14-8-4-2-5-9-14)18-15-12-16(19)20-17(15)10-6-3-7-11-17/h2,4-5,8-9,12-13,18H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHFZQDNEVUHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=O)OC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide](/img/structure/B5134668.png)
![7-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5134684.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5134690.png)
![1-({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5134694.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5134713.png)
![3-[1-(4-methoxy-3-nitrobenzyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B5134714.png)
![2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5134725.png)
![2-acetyl-3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5134728.png)
![4-(2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5134735.png)



